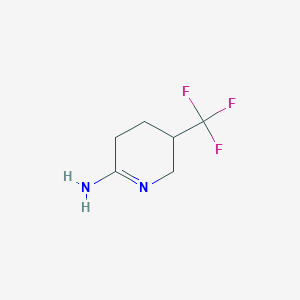
3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various trifluoromethylated pyridine derivatives has been explored through different methodologies. A novel three-component synthesis of tetrahydrofuro[2,3-c]pyridines has been achieved by heating a toluene solution of an aminopentynoate, an aldehyde, and an alpha-isocyanoacetamide in the presence of ammonium chloride, resulting in good to excellent yields . Another strategy for synthesizing poly-substituted pyridines, including trifluoromethyl pyridines, involves a tandem C-F bond cleavage protocol, which is noble metal-free and complements existing methods for pyridine synthesis . Additionally, 3-fluoropyridyl nickel complexes have been utilized for the selective synthesis of new 2,4,5,6-tetrafluoropyridines, providing a route to access fluorinated pyridines that may not be achievable through established methods .
Molecular Structure Analysis
The molecular conformations of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines have been studied, revealing that the reduced pyridine ring adopts a half-chair conformation. The orientation of substituents, such as the methylsulfonyl group, varies among different compounds, influencing the overall molecular conformation. Additionally, the presence of trifluoromethyl groups can lead to disorder in the molecular structure .
Chemical Reactions Analysis
The reactivity of fluorinated pyridines has been demonstrated through various chemical reactions. For instance, 4-azido-2,3,5,6-tetrafluoropyridine can undergo a range of reactions, including the Staudinger reaction, 1,3-dipolar cycloadditions, and C-H insertion reactions, showcasing the versatility of fluorinated pyridines in synthetic chemistry . Furthermore, the synthesis of trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones and pyrazolo[3,4-b]pyridines from aminouracils and aminopyrazoles, respectively, has been reported, highlighting the use of trifluoromethylated building blocks in the construction of complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated pyridines are influenced by their electron-accepting capabilities. For example, the synthesis of a novel electron acceptor, 2,5-bis(4'-(dimethylamino)pyridinio)-3,6-difluoro-7,7,8,8-tetracyanoquinodimethane bis(trifluoromethanesulfonate), demonstrates the high reduction potential of such compounds, which is significant for applications in materials science . The synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile further illustrates the potential of trifluoromethylated pyridines as versatile intermediates for the synthesis of azaindazole derivatives .
Applications De Recherche Scientifique
1. Catalyst in Cationic Cyclisations
Trifluoromethanesulfonic (triflic) acid, a related compound to 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine, has been used as a catalyst for inducing 5-endo cyclisation in homoallylic sulfonamides, leading to the efficient formation of polycyclic systems. This application is significant in organic synthesis for constructing complex molecular structures (Haskins & Knight, 2002).
2. Interaction with Osmium-Hexahydride Complex
Studies on the interaction of the hexahydride complex OsH6(PiPr3)2 with 2-vinylpyridine, a compound structurally related to 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine, have shown significant reactions leading to the formation of derivatives and deuterated products. These reactions are essential in exploring new avenues in organometallic chemistry and catalysis (Barrio, Esteruelas, & Oñate, 2004).
3. Synthesis of Trifluoromethylated Analogues
The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid using 4-(trifluoromethyl)pyrimidin-2(1H)-ones, which are structurally similar to 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine, has been reported. These analogues and their esters have potential applications in medicinal chemistry (Sukach et al., 2015).
4. Synthesis of Pyridine Derivatives
Research into the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, closely related to 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine, has been extensively reviewed. This synthesis is crucial for the production of pesticides and offers insight into the broader applications of pyridine derivatives in agrochemicals (Lu Xin-xin, 2006).
5. Formation of Spiro[indene-2,3′-piperidine] Derivatives
A study demonstrated the formation of spiro[indene-2,3′-piperidine] derivatives, including trifluoromethylated compounds, through a one-pot multi-component reaction. These derivatives are significant in organic synthesis for creating complex molecular structures with potential applications in pharmaceuticals (Dai et al., 2012).
6. Intramolecular Additions and Cyclizations
Intramolecular addition and S(N)2'-type reaction of N-[3-(trifluoromethyl)homoallyl]sulfonamides, related to 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine, have been studied. These reactions are critical in organic synthesis for creating 2-substituted pyrrolidines with potential pharmaceutical applications (Nadano, Iwai, Mori, & Ichikawa, 2006).
7. Water-Bridged Hydrogen-Bonding Networks
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, structurally related to 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine, revealed a water-bridged hydrogen-bonding network. This study is significant in understanding intermolecular interactions and their implications in crystal engineering and drug design (Ye & Tanski, 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2/c7-6(8,9)4-1-2-5(10)11-3-4/h4H,1-3H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITSDQZSJRLVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NCC1C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593691 | |
| Record name | 5-(Trifluoromethyl)-3,4,5,6-tetrahydropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine | |
CAS RN |
179684-52-7 | |
| Record name | 5-(Trifluoromethyl)-3,4,5,6-tetrahydropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



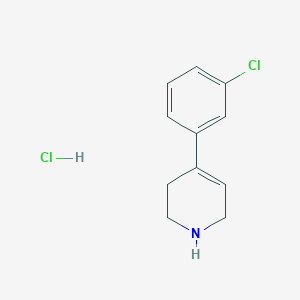
![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)

![3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide](/img/structure/B3031097.png)
![1-[(3-Methylphenoxy)acetyl]piperazine](/img/structure/B3031099.png)
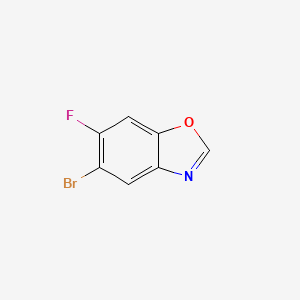
![2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B3031102.png)
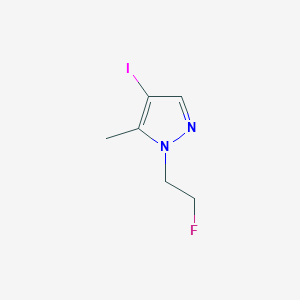


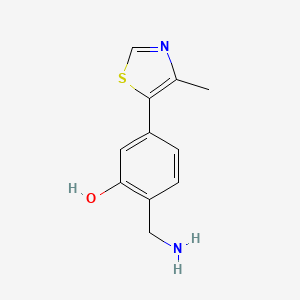
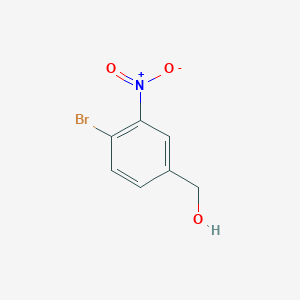
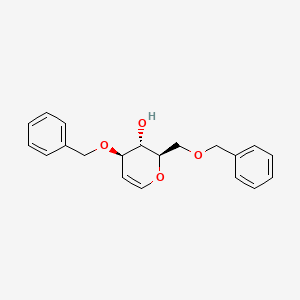
![3-Fluorobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B3031110.png)